molecular formula C17H28N2O4 B12105667 (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine

(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine

Cat. No.: B12105667
M. Wt: 324.4 g/mol
InChI Key: DSPXYSGFRRGQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a dimethylbutanoate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the tert-butyl ester: This step involves the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Coupling reaction: The final step involves coupling the protected amine with the tert-butyl ester under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amine group, which can then interact with enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-amine: A simpler amine with a similar backbone but lacking the benzyloxycarbonyl and tert-butyl groups.

    tert-Butylamine: Contains the tert-butyl group but lacks the complex ester and benzyloxycarbonyl moieties.

    N-Benzyloxycarbonyl-L-alanine: Contains the benzyloxycarbonyl group but differs in the amino acid backbone.

Uniqueness

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is unique due to its combination of a tert-butyl group, a benzyloxycarbonyl-protected amine, and a dimethylbutanoate moiety

Properties

IUPAC Name

3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid;propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C3H9N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3(2)4/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPXYSGFRRGQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.